4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
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Overview
Description
4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid is an organic compound that features a dichlorophenyl group and a methylphenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid typically involves the reaction of 3,4-dichlorobenzaldehyde with 4-methylbenzyl cyanide under basic conditions to form an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a strong base such as sodium hydroxide and an organic solvent like ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the halogen atoms.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of essential biomolecules or disrupt cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3,4-Dichlorophenyl)-2-phenyl-4-oxobutanoic acid: Similar structure but lacks the methyl group on the phenyl ring.
4-(3,4-Dichlorophenyl)-2-(4-chlorophenyl)-4-oxobutanoic acid: Similar structure but has an additional chlorine atom on the phenyl ring.
Uniqueness
4-(3,4-Dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid is unique due to the presence of both dichlorophenyl and methylphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2O3/c1-10-2-4-11(5-3-10)13(17(21)22)9-16(20)12-6-7-14(18)15(19)8-12/h2-8,13H,9H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXQBMOYMYWDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CC(=O)C2=CC(=C(C=C2)Cl)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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